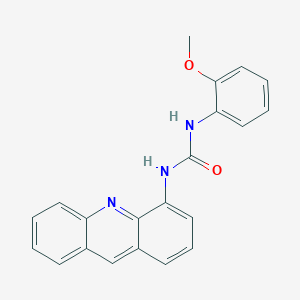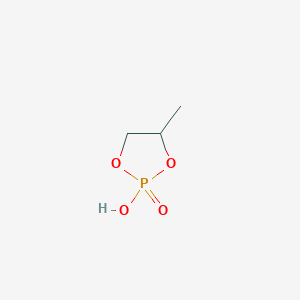
Magnesium--nickel (1/2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium–nickel (1/2), also known as magnesium-nickel alloy, is a compound consisting of magnesium and nickel in a 1:2 ratio. This compound is of significant interest due to its unique properties, which include high strength, low density, and excellent corrosion resistance. These characteristics make it suitable for various applications in different fields, including materials science, chemistry, and industry.
準備方法
Synthetic Routes and Reaction Conditions
Magnesium–nickel (1/2) can be synthesized through various methods. One common approach is the stir casting route, where sub-micron nickel particulates are incorporated into a magnesium matrix. This method involves melting magnesium and adding nickel particulates while stirring to ensure uniform distribution. The mixture is then cooled to form the alloy .
Industrial Production Methods
In industrial settings, magnesium–nickel (1/2) is often produced using high-purity magnesium and nickel. The process involves melting the metals in a controlled environment to prevent contamination. The molten mixture is then cast into molds and allowed to solidify. This method ensures the production of high-quality magnesium–nickel (1/2) with consistent properties .
化学反応の分析
Types of Reactions
Magnesium–nickel (1/2) undergoes various chemical reactions, including:
Oxidation: Magnesium in the alloy can oxidize to form magnesium oxide (MgO).
Reduction: Nickel can be reduced from its oxides to its metallic form.
Substitution: The alloy can participate in substitution reactions where magnesium or nickel atoms are replaced by other elements.
Common Reagents and Conditions
Common reagents used in reactions involving magnesium–nickel (1/2) include sulfuric acid, hydrochloric acid, and organic acids. These reactions typically occur under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from reactions involving magnesium–nickel (1/2) include magnesium oxide, nickel oxide, and various nickel-magnesium compounds. These products are often used in further chemical processes or as materials in various applications .
科学的研究の応用
Magnesium–nickel (1/2) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions due to its unique properties.
Biology: The alloy is studied for its potential use in biomedical implants and devices, owing to its biocompatibility and corrosion resistance.
Medicine: Research is ongoing into its use in drug delivery systems and medical imaging.
Industry: Magnesium–nickel (1/2) is used in the production of lightweight, high-strength materials for the automotive and aerospace industries .
作用機序
The mechanism by which magnesium–nickel (1/2) exerts its effects is primarily through its structural and chemical properties. The alloy’s high strength and low density make it ideal for applications requiring lightweight yet durable materials. Additionally, its corrosion resistance is due to the formation of a protective oxide layer on the surface, which prevents further degradation .
類似化合物との比較
Similar Compounds
Magnesium-aluminum alloy: Similar in terms of lightweight and high strength but differs in corrosion resistance.
Nickel-cobalt alloy: Offers high strength and corrosion resistance but is denser than magnesium–nickel (1/2).
Magnesium-zinc alloy: Lightweight and strong but has different mechanical properties compared to magnesium–nickel (1/2).
Uniqueness
Magnesium–nickel (1/2) stands out due to its unique combination of properties, including high strength, low density, and excellent corrosion resistance. These characteristics make it suitable for a wide range of applications, from industrial manufacturing to biomedical devices .
特性
CAS番号 |
12057-58-8 |
|---|---|
分子式 |
MgNi2 |
分子量 |
141.692 g/mol |
InChI |
InChI=1S/Mg.2Ni |
InChIキー |
VXIIDOFRFOPQLJ-UHFFFAOYSA-N |
正規SMILES |
[Mg].[Ni].[Ni] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[17-[(E)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-7-(1,1,2,2-tetracyanoethyl)-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14712748.png)


![Tert-butyl 2-[2-[(4-methylphenyl)methylidene]-3-oxo-benzofuran-6-yl]oxyacetate](/img/structure/B14712765.png)


![n-Methyl-n-[(phenylsulfanyl)methyl]aniline](/img/structure/B14712782.png)
![7-[(E)-3-(furan-2-yl)prop-2-enoyl]-1,4a-dimethyl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one](/img/structure/B14712793.png)
